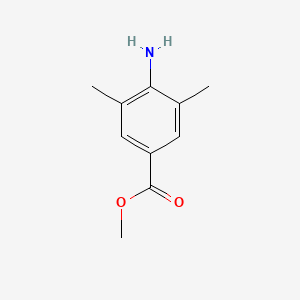

Methyl 4-amino-3,5-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSRTLJLMXSRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452524 | |

| Record name | Methyl 4-amino-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-48-5 | |

| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 4-amino-3,5-dimethylbenzoate (CAS 3095-48-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5-dimethylbenzoate is an organic compound with the CAS number 3095-48-5. Structurally, it is a substituted aniline and a benzoate ester. This molecule serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research applications.[1] While its direct biological activities are not extensively documented in publicly available literature, its role as a building block in the synthesis of potentially bioactive compounds, such as neuroprotective hydrazides and diphenylamine-based retinoids, suggests its importance in medicinal chemistry.[2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and safety information. Due to the limited available data on its specific biological functions, this document will focus on its chemical characteristics and synthetic utility, while also providing general protocols for assays relevant to its potential, yet unconfirmed, activities based on its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting and boiling points in the literature.

| Property | Value | Source(s) |

| CAS Number | 3095-48-5 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| Appearance | Colorless or light yellow solid | [1] |

| Melting Point | 72-75 °C / 106-107 °C | [1][4] |

| Boiling Point | 282 °C / 331.3 °C (Predicted) | [1][4] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1] |

| Density | 1.105 g/cm³ (Predicted) | [4] |

Synthesis

The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, methyl 3,5-dimethyl-4-nitrobenzoate.

Synthetic Workflow

Experimental Protocol: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate

This protocol is adapted from established synthetic procedures.

Materials:

-

Methyl 3,5-dimethyl-4-nitrobenzoate

-

Iron powder

-

37% Hydrochloric acid

-

Methanol

-

Celite™

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in methanol, sequentially add iron powder (6.0 eq) and 37% hydrochloric acid (1.0 eq) at 0 °C.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 16 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture through a bed of Celite™ and wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude solid product, this compound.

-

The crude product can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. It is primarily documented as a chemical intermediate.[1] The ethyl ester analog, ethyl 4-amino-3,5-dimethylbenzoate, has been noted for its potential anti-inflammatory and antioxidant properties, which are areas of interest for scientific research.[1] However, these properties have not been directly demonstrated for the methyl ester.

Given the absence of specific data, no signaling pathway diagrams can be provided at this time. Future research is required to elucidate any potential biological roles of this compound.

Potential Research Applications and Experimental Protocols

While no specific biological activities have been confirmed for this compound, its structural similarity to other bioactive molecules suggests potential avenues for investigation. The following are hypothetical research applications and generalized experimental protocols that could be adapted to study this compound.

Potential as an Anti-inflammatory Agent

Based on the properties of its ethyl ester analog, one could hypothesize that this compound may possess anti-inflammatory activity. A general protocol to screen for such activity is provided below.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or fresh hen's egg albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (as a standard anti-inflammatory drug)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

-

Prepare a 1% aqueous solution of BSA or egg albumin.

-

The reaction mixture consists of 0.2 mL of the albumin solution, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test compound solution at various concentrations.

-

A control solution is prepared by substituting the test compound with the solvent.

-

Incubate the reaction mixtures at 37 °C for 20 minutes.

-

Induce denaturation by heating the mixtures in a water bath at 70 °C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Potential as an Antioxidant Agent

Many aniline derivatives exhibit antioxidant properties. The potential of this compound as an antioxidant could be evaluated using the DPPH radical scavenging assay.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid or Trolox (as a standard antioxidant)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of test concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate or cuvettes, add a defined volume of the test compound solution at various concentrations.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

A control is prepared using methanol instead of the test compound.

-

Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Safety Information

This compound is considered to be an irritant to the eyes and skin.[1] It is recommended to handle this compound in a well-ventilated area and to avoid inhaling its vapors.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It should be stored away from fire, high temperatures, and oxidizing agents.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its direct biological activities remain largely unexplored, its use as a precursor for more complex molecules in drug discovery highlights its significance. The lack of data on its biological effects presents an opportunity for future research to investigate its potential anti-inflammatory, antioxidant, or other therapeutic properties. The experimental protocols provided in this guide offer a starting point for such investigations. As with any chemical substance, proper safety precautions should be observed during its handling and use.

References

Methyl 4-amino-3,5-dimethylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 4-amino-3,5-dimethylbenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for this compound (CAS No: 3095-48-5). This compound serves as a valuable intermediate in organic synthesis and holds potential for applications in drug discovery and development.[1] The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 3095-48-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molar Mass | 179.22 g/mol | [1] |

| Melting Point | 106-107 °C | [1] |

| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [1] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |

| Mass Spectrum (m/z) | 180.2 (M+1) | [2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on the reduction of a nitro-substituted precursor.

Synthesis of this compound via Reduction

This protocol details the synthesis from methyl 3,5-dimethyl-4-nitrobenzoate.

Materials:

-

Methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol)

-

Methanol (100 mL)

-

Iron powder (15.7 g, 0.2869 mol)

-

37% Hydrochloric acid (1.72 g, 0.0478 mol)

-

Celite™

Procedure:

-

A solution of methyl 3,5-dimethyl-4-nitrobenzoate in methanol is prepared in a reaction vessel and cooled to 0°C.[2]

-

Iron powder and 37% hydrochloric acid are sequentially added to the solution.[2]

-

The reaction mixture is then heated to 80°C and maintained at this temperature for 16 hours.[2]

-

Upon completion, the mixture is cooled to room temperature.[2]

-

The cooled mixture is filtered through a Celite™ bed, and the filter cake is washed with methanol.[2]

-

The filtrate is concentrated to dryness to yield the final product, this compound, as an unpurified solid (7.8 g, 99% yield).[2]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and a general workflow for the characterization of a chemical compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

Caption: A logical workflow for the general characterization of a synthesized chemical compound.

Safety and Handling

This compound is known to be an irritant to the eyes and skin.[1] It is advised to handle this chemical in a well-ventilated area and avoid inhaling its vapors.[1] Standard personal protective equipment, including safety goggles and gloves, should be worn. The compound should be stored away from fire, high temperatures, and oxidizing agents.[1] For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS).

References

An In-depth Technical Guide to Methyl 4-amino-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of Methyl 4-amino-3,5-dimethylbenzoate, a key chemical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications within chemical research and drug development.

Physicochemical and Quantitative Data

This compound is an organic compound that serves as a valuable building block in various synthetic processes. Its molecular structure and properties are well-defined, making it a reliable intermediate for complex chemical syntheses. The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 179.22 g/mol [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| CAS Number | 3095-48-5[1] |

| Appearance | Colorless or light yellow solid[1] |

| Melting Point | 106-107 °C[1] |

| Boiling Point | 331.3 ± 37.0 °C (Predicted)[1] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in alcohol and ether, slightly soluble in water.[1] |

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through the reduction of the corresponding nitro compound, methyl 3,5-dimethyl-4-nitrobenzoate. The following protocol provides a detailed methodology for this key transformation.[3]

Objective: To synthesize this compound from methyl 3,5-dimethyl-4-nitrobenzoate.

Materials:

-

Methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol)

-

Methanol (100 mL)

-

Iron powder (15.7 g, 0.2869 mol)

-

37% Hydrochloric acid (1.72 g, 0.0478 mol)

-

Celite™ bed

Procedure:

-

To a solution of methyl 3,5-dimethyl-4-nitrobenzoate in methanol at 0°C, sequentially add iron powder and 37% hydrochloric acid.[3]

-

Heat the reaction mixture to 80°C and maintain this temperature for 16 hours.[3]

-

Upon completion of the reaction, cool the mixture to room temperature.[3]

-

Filter the mixture through a Celite™ bed and wash the filter cake with methanol.[3]

-

Concentrate the filtrate to dryness to yield this compound.[3]

Results: This procedure affords this compound as an unpurified solid with a high yield (e.g., 7.8 g, 99% yield).[3] Further purification can be achieved through recrystallization if necessary. The product can be characterized by mass spectrometry, which should show a peak at m/z: 180.2 (M+1).[3]

Applications in Drug Development and Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis and can be employed in the creation of more complex molecules, including pharmaceuticals.[1] Its chemical structure, featuring an amine group and a methyl ester on a substituted benzene ring, allows for a variety of subsequent chemical modifications, making it a versatile precursor in medicinal chemistry.

While specific, large-scale applications in marketed drugs are not extensively documented in publicly available literature, its utility as a building block is clear. Structurally related amino- and dimethyl- substituted benzoates are of interest in various therapeutic areas. For instance, other amino-methylbenzoate derivatives have been used in the synthesis of neuroprotective hydrazides for potential use in treating Alzheimer's disease and in the development of retinoids.[4] The unique substitution pattern of this compound influences its reactivity and steric profile, offering distinct possibilities for novel molecular design.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-amino-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 4-amino-3,5-dimethylbenzoate (CAS No: 3095-48-5). This document outlines the key analytical techniques and expected data integral to confirming the molecular structure of this compound, which serves as a valuable intermediate in organic synthesis and drug discovery.

Compound Identity and Physicochemical Properties

This compound is an aromatic ester. Its core structure consists of a benzene ring substituted with an amino group, two methyl groups, and a methyl ester group.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3095-48-5 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Melting Point | 106-107 °C | [2] |

| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [2] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis Pathway

A common synthetic route to this compound involves the reduction of the corresponding nitro compound.[4]

Caption: Synthesis of this compound.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the symmetry of the molecule, the two methyl groups and the two aromatic protons are chemically equivalent.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.6 | s | 2H | Aromatic (H-2, H-6) |

| ~4.0 | br s | 2H | Amino (-NH₂) |

| ~3.8 | s | 3H | Ester Methyl (-OCH₃) |

| ~2.1 | s | 6H | Aromatic Methyl (-CH₃) |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl (-C=O) |

| ~145 | Aromatic (C-4) |

| ~130 | Aromatic (C-2, C-6) |

| ~128 | Aromatic (C-1) |

| ~120 | Aromatic (C-3, C-5) |

| ~52 | Ester Methyl (-OCH₃) |

| ~18 | Aromatic Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1720 - 1700 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Strong | N-H bend and C=C stretch (aromatic) |

| 1300 - 1200 | Strong | C-O stretch (ester) |

| 1200 - 1000 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data

| m/z | Interpretation |

| 180.2 | [M+H]⁺ (protonated molecule) |

| 179.2 | [M]⁺ (molecular ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Synthesis Protocol

To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol) in methanol (100 mL) at 0°C, iron powder (15.7 g, 0.2869 mol) and 37% hydrochloric acid (1.72 g, 0.0478 mol) are sequentially added.[4] The reaction mixture is then heated to 80 °C and maintained for 16 hours.[4] After the reaction is complete, the mixture is cooled to room temperature and filtered through Celite™. The filter cake is washed with methanol. The combined filtrate is concentrated to dryness to yield this compound.[4]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, exemplified by this compound.

Caption: Workflow for the structure elucidation of an organic compound.

References

Technical Guide: Physicochemical Characterization of Methyl 4-amino-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a key physicochemical property of Methyl 4-amino-3,5-dimethylbenzoate (CAS No: 3095-48-5), its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this compound, which serves as a vital intermediate in organic synthesis and drug discovery.

Core Physicochemical Data

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

| Parameter | Value | Reference |

| Melting Point | 106-107 °C | [1] |

| CAS Number | 3095-48-5 | [1][2] |

| Molecular Formula | C10H13NO2 | [1] |

| Molar Mass | 179.22 g/mol | [1] |

Experimental Protocol: Melting Point Determination

The determination of the melting point of this compound is performed using the capillary method with a calibrated melting point apparatus. This method is a standard and widely accepted technique for obtaining accurate melting point data for crystalline organic compounds.[3][4][5]

1. Sample Preparation and Purification:

Prior to melting point determination, it is imperative to ensure the sample is pure and dry.[3][6] Solvents or other impurities can depress and broaden the melting range, leading to inaccurate results.[4] Recrystallization is the most common and effective method for purifying solid organic compounds.[6][7]

-

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.[6][9]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[6][8]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]

-

Drying: Thoroughly dry the crystals to remove any residual solvent. This can be achieved by air drying or in a vacuum oven at a temperature below the compound's melting point.[6]

-

2. Melting Point Measurement:

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is required.[4]

-

Capillary Tube Loading:

-

Finely powder a small amount of the dry, purified this compound.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[3][4]

-

Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[3][4]

-

-

Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[3]

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20°C of the expected melting point (106-107°C), reduce the heating rate to 1-2°C per minute to ensure accurate observation.[3]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has completely transformed into a clear liquid (the end of melting). The recorded melting range for a pure sample should be narrow, typically within 1-2°C.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. westlab.com [westlab.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Recrystallization [sites.pitt.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. amherst.edu [amherst.edu]

A Comprehensive Technical Guide to Methyl 4-amino-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-amino-3,5-dimethylbenzoate, a key chemical intermediate. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and explores potential biological signaling pathways based on structurally related compounds.

Core Physicochemical Data

This compound is a solid organic compound with the following key quantitative properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [1][2] |

| Melting Point | 106-107 °C | [1][2] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis Protocol: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate

A widely utilized and effective method for the synthesis of this compound is the reduction of its nitro precursor, methyl 3,5-dimethyl-4-nitrobenzoate. The following protocol provides a detailed experimental procedure.[2][3]

Materials and Reagents:

-

Methyl 3,5-dimethyl-4-nitrobenzoate

-

Methanol (MeOH)

-

Iron powder

-

37% Hydrochloric acid (HCl)

-

Celite™ or Diatomaceous earth

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of methyl 3,5-dimethyl-4-nitrobenzoate (1.0 equivalent) in methanol.

-

Addition of Reagents: Cool the solution to 0°C using an ice bath. To the stirred solution, sequentially add iron powder (approximately 6 equivalents) and a catalytic amount of 37% hydrochloric acid (approximately 1.0 equivalent).

-

Reaction Progression: Heat the reaction mixture to 80°C and maintain this temperature for 16 hours with continuous stirring.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Filtration: Filter the mixture through a pad of Celite™ or diatomaceous earth to remove the iron salts and other solid byproducts. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.[2][3]

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve higher purity.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the activities of structurally similar aminobenzoate derivatives suggest potential interactions with key cellular signaling cascades, particularly in the context of cancer research.

Hypothesized EGFR Inhibition Pathway

Derivatives of 4-aminobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR signaling can lead to the induction of apoptosis (programmed cell death).

References

The Solubility Profile of Methyl 4-Amino-3,5-Dimethylbenzoate: A Comprehensive Technical Guide for Pharmaceutical Development

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of methyl 4-amino-3,5-dimethylbenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in public literature, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide array of organic solvents. This theoretical framework is complemented by a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, with subsequent quantification by High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists in the pharmaceutical industry, enabling informed solvent selection and accelerating drug development timelines.

Introduction: The Significance of Solubility in Pharmaceutical Manufacturing

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development and manufacturing lifecycle. From reaction kinetics and purification strategies to formulation and bioavailability, a comprehensive understanding of a compound's solubility is paramount. This compound (CAS: 3095-48-5), a substituted aromatic amine, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its solubility characteristics dictate the choice of reaction media, crystallization solvents, and purification techniques, directly impacting process efficiency, yield, and purity.

This guide addresses the current information gap regarding the quantitative solubility of this compound in common organic solvents. By leveraging a predictive theoretical model and providing a robust experimental validation protocol, we aim to empower scientists to make data-driven decisions in their development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| Melting Point | 72-75 °C | --INVALID-LINK-- |

| Boiling Point | 282 °C | --INVALID-LINK-- |

| Appearance | Colorless or light yellow solid | --INVALID-LINK-- |

| Qualitative Solubility | Soluble in alcohol and ether, slightly soluble in water.[1] | --INVALID-LINK-- |

The presence of both a polar amino group and a methyl ester group, combined with a largely nonpolar aromatic ring and methyl substituents, results in a molecule with a nuanced solubility profile. The amino group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To overcome the scarcity of empirical data, we turn to the predictive power of Hansen Solubility Parameters. The underlying principle of HSP is "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] Solvents and solutes with similar HSP values are more likely to be miscible.

The distance (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.

Calculation of HSP for this compound

Using the Stefanis-Panayiotou group contribution method, we can estimate the HSP for our target compound.[1][3] This method assigns specific values to the different functional groups within the molecule.

The structural groups in this compound are:

-

1 x >C= (aromatic)

-

3 x -CH= (aromatic)

-

1 x >C-NH₂ (aromatic)

-

2 x >C-CH₃ (aromatic)

-

1 x -COO- (ester)

-

1 x -CH₃ (aliphatic)

Based on the group contribution values provided by Stefanis and Panayiotou, the calculated Hansen Solubility Parameters for this compound are presented in Table 2.

| Hansen Parameter | Calculated Value (MPa⁰⁵) |

| δD (Dispersion) | 19.2 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 9.8 |

Predicted Solubility in Common Organic Solvents

By comparing the calculated HSP of this compound with the known HSP of various organic solvents, we can predict its relative solubility. A lower Ra value suggests better solubility.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (Calculated) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.1 | High |

| Methanol | 15.1 | 12.3 | 22.3 | 15.3 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.0 | Moderate to High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.8 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.3 | Very High |

| Toluene | 18.0 | 1.4 | 2.0 | 10.0 | Moderate |

| n-Heptane | 15.3 | 0.0 | 0.0 | 14.5 | Low |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.3 | Very High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.6 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.0 | Moderate |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.8 | High |

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Thermodynamic Solubility Determination

The following section details a robust, self-validating protocol for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method.

Principle

An excess of the solid compound is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as HPLC.

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical column (e.g., C18 reversed-phase)

Experimental Workflow Diagram

Caption: Figure 1. Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a true equilibrium with the saturated solution is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is fully saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification via HPLC:

-

Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic amines.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the solubility in g/100 mL or mg/mL.

-

Causality and Self-Validation

-

Why an excess of solid? This ensures that the solvent is truly saturated with the solute, representing the thermodynamic solubility limit.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Why filtration? The presence of even microscopic solid particles in the analyzed sample will lead to an overestimation of the solubility.

-

Why a calibration curve? This provides a reliable and accurate method for quantifying the concentration of the dissolved compound.

Data Interpretation and Application

The solubility data, whether predicted by HSP or determined experimentally, is invaluable for various stages of pharmaceutical development:

-

Process Chemistry: Selecting appropriate solvents for synthesis and workup procedures.

-

Crystallization: Identifying suitable solvent systems for obtaining the desired crystalline form (polymorph) with high purity and yield.

-

Formulation: Choosing excipients and solvent systems for liquid dosage forms or for wet granulation processes.

Conclusion

This technical guide provides a dual approach to understanding the solubility of this compound in organic solvents. The application of Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, saving time and resources. This theoretical framework is complemented by a detailed and robust experimental protocol for the accurate determination of thermodynamic solubility. By integrating these theoretical and practical approaches, researchers and scientists in drug development can make more informed decisions, leading to more efficient and successful outcomes in the synthesis and formulation of new pharmaceutical agents.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Methyl 4-amino-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl 4-amino-3,5-dimethylbenzoate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectral data, supported by experimental data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the ester methyl protons, and the aromatic methyl protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing methyl ester group, as well as the steric environment created by the methyl groups at the 3 and 5 positions.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | ~7.6 | Singlet | 2H | N/A |

| Amino (-NH₂) | ~4.0 (broad) | Singlet (broad) | 2H | N/A |

| Ester Methyl (-OCH₃) | ~3.8 | Singlet | 3H | N/A |

| Aromatic Methyl (Ar-CH₃) | ~2.2 | Singlet | 6H | N/A |

Note: Predicted chemical shifts are estimates and can vary based on solvent, concentration, and temperature.

Structural Assignment and Interpretation

Caption: Chemical structure of this compound.

-

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single singlet in the downfield region of the spectrum, typically around 7.6 ppm. The electron-withdrawing effect of the adjacent ester group deshields these protons.

-

Amino Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, temperature, and concentration, which affect hydrogen bonding. A broad signal around 4.0 ppm is a reasonable prediction. In the presence of D₂O, this peak would disappear due to proton-deuterium exchange.

-

Ester Methyl Protons (-OCH₃): The three protons of the methyl group of the ester functionality are in a distinct chemical environment and are expected to produce a sharp singlet. Their chemical shift is typically observed around 3.8 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): The six protons of the two methyl groups attached to the aromatic ring are equivalent and will give rise to a single, sharp singlet. These protons are expected to resonate at approximately 2.2 ppm.

Experimental Protocols

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can influence the chemical shifts, particularly for the labile amino protons[1].

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Caption: A generalized workflow for ¹H NMR spectroscopy.

Instrument Parameters and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

Table 2: Typical ¹H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D Proton |

| Spectral Width | -2 to 12 ppm |

| Number of Scans | 16-64 |

| Relaxation Delay | 1-5 seconds |

| Acquisition Time | 2-4 seconds |

| Temperature | 298 K |

Logical Relationships in Spectral Analysis

The process of analyzing a ¹H NMR spectrum involves a logical progression from the raw data to the final structural elucidation.

Caption: Key steps in the interpretation of a ¹H NMR spectrum.

This guide provides a foundational understanding of the ¹H NMR spectral characteristics of this compound. For definitive analysis, it is always recommended to acquire an experimental spectrum of a purified sample. The information presented herein should aid researchers in the identification and characterization of this compound and its derivatives.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 4-amino-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of Methyl 4-amino-3,5-dimethylbenzoate. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis of the predicted infrared absorption bands based on the well-established characteristic frequencies of its constituent functional groups. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its primary aromatic amine, methyl ester, and substituted benzene ring functionalities. The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, relative intensities, and corresponding molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Methyl Groups (-CH₃) |

| 1725 - 1705 | Strong | C=O Stretch | Aromatic Ester |

| 1640 - 1580 | Medium | N-H Bend (Scissoring) | Primary Aromatic Amine |

| 1610 - 1585 | Medium-Weak | C=C Ring Stretch | Aromatic Ring |

| 1520 - 1480 | Medium-Weak | C=C Ring Stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C-H Asymmetric Bend | Methyl Groups (-CH₃) |

| 1380 - 1360 | Medium-Weak | C-H Symmetric Bend | Methyl Groups (-CH₃) |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |

| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Ester |

| 1150 - 1050 | Strong | Symmetric C-O-C Stretch | Ester |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Aromatic Ring |

Experimental Protocols for Infrared Spectrum Acquisition

The following are detailed methodologies for obtaining the infrared spectrum of a solid sample such as this compound. The two most common and effective techniques are presented: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared lamp or oven

-

Analytical balance

-

Spatula

-

Potassium Bromide (KBr), spectroscopy grade

-

This compound sample

Procedure:

-

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[1]

-

Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1] This minimizes light scattering and produces high-quality spectra.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample holder in the FTIR spectrometer.

-

Carefully remove the KBr pellet from the die and place it in the sample holder.

-

Record the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for the characteristic absorption bands.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[2][3]

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent (e.g., isopropanol or ethanol) for cleaning

-

Lint-free wipes

-

This compound sample

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[2]

-

Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal.[2] This ensures good contact, which is essential for a high-quality spectrum.

-

Spectrum Acquisition:

-

Record the sample spectrum over the mid-IR range (4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Caption: Workflow for FTIR analysis using the ATR technique.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-amino-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry (MS) analysis of Methyl 4-amino-3,5-dimethylbenzoate. Due to the limited availability of specific experimental mass spectral data for this compound in public databases, this document outlines a theoretical analysis based on established principles of mass spectrometry and the known fragmentation patterns of related chemical structures, such as aromatic amines and methyl esters.[1]

Predicted Mass Spectrum Analysis

Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of organic compounds.[2] For this compound (C₁₀H₁₃NO₂), with a molecular weight of 179.22 g/mol , the mass spectrum is predicted to exhibit a discernible molecular ion peak and a series of characteristic fragment ions.[3] The fragmentation is expected to be driven by the presence of the amino group, the aromatic ring, and the methyl ester functionality.

Data Presentation: Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization.

| m/z | Proposed Fragment Ion | Interpretation |

| 179 | [M]⁺• | Molecular Ion |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the aromatic ring |

| 148 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group |

| 120 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of radicals and neutral molecules from the functional groups.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.

-

Dilution: Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection of 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[4]

-

Ionization Energy: 70 eV.[5]

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Detector: Mass Spectrometry Detector (MSD).

Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Obtain the mass spectrum of the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Logical Workflow for Mass Spectrometry Analysis

The following diagram illustrates the logical workflow for the MS analysis of a purified compound like this compound.

Caption: Logical workflow for GC-MS analysis.

References

Purity of Commercially Available Methyl 4-amino-3,5-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercially available Methyl 4-amino-3,5-dimethylbenzoate (CAS No. 3095-48-5), a key intermediate in organic synthesis and drug development. This document details the typical purity levels, potential impurities, and the analytical methodologies used for its characterization.

Commercial Purity Overview

This compound is available from various chemical suppliers, with purity levels typically advertised as being ≥98% or 99% and above. The most common analytical techniques cited by suppliers for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Quantitative Purity Data

The following table summarizes representative purity data for commercially available this compound, based on typical Certificates of Analysis (CoA) and an understanding of its primary synthesis route.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity (by HPLC) | ≥99.0% (Area %) | HPLC |

| Purity (by GC) | ≥99.0% (Area %) | GC-MS |

| Melting Point | 106-108 °C | Capillary Method |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | Conforms to ICH Q3C | Headspace GC-MS |

| Individual Impurity | ≤0.1% | HPLC |

| Total Impurities | ≤1.0% | HPLC |

Potential Impurities

The most common commercial synthesis of this compound involves the reduction of Methyl 3,5-dimethyl-4-nitrobenzoate.[1] This synthetic route can lead to several process-related impurities.

| Impurity Name | Structure | Potential Source |

| Methyl 3,5-dimethyl-4-nitrobenzoate | C₁₀H₁₁NO₄ | Unreacted starting material |

| 4-Amino-3,5-dimethylbenzoic acid | C₉H₁₁NO₂ | Hydrolysis of the ester |

| Intermediates from nitro reduction | Various | Incomplete reduction of the nitro group (e.g., nitroso, azoxy, or hydroxylamino compounds) |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of the main component and the detection of non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is effective for analyzing volatile and semi-volatile impurities.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol or a low-bleed 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted impurity analysis.

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Synthesis Protocol: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate

This common laboratory-scale synthesis provides context for the potential impurities.

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 3,5-dimethyl-4-nitrobenzoate in a suitable solvent, such as methanol or ethanol.

-

Reagent Addition: To this solution, add iron powder and a catalytic amount of hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for purity analysis.

References

Stability and Storage of Methyl 4-amino-3,5-dimethylbenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-amino-3,5-dimethylbenzoate (CAS No: 3095-48-5), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed insights into the compound's stability profile, handling procedures, and methodologies for stability assessment.

Compound Profile

This compound is an aromatic amine and a benzoate ester. Its chemical structure, featuring both a primary amino group and an ester functional group, dictates its stability characteristics. The compound is a colorless or light yellow solid, soluble in alcohols and ethers, but only slightly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | [1] |

| Molar Mass | 179.22 g/mol | [1] |

| Melting Point | 106-107°C | [1] |

| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [1] |

| pKa | 2.17 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless or light yellow solid | [1] |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage and handling protocols.

Storage Conditions

Based on available safety data sheets and supplier information, the following storage conditions are recommended to ensure the long-term stability of the compound.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and potential side reactions. |

| Light | Store in a dark place | Aromatic amines can be sensitive to light, which may catalyze oxidative degradation. |

| Atmosphere | Sealed in a dry environment | The ester linkage is susceptible to hydrolysis in the presence of moisture. |

| Inert Gas | Recommended for long-term storage | To prevent oxidation of the amino group. |

Handling Precautions

When handling this compound, standard laboratory safety practices should be observed:

-

Ventilation: Use and store the compound in a well-ventilated area to avoid inhalation of vapors.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields and gloves, as the compound can be irritating to the eyes and skin.[1]

-

Incompatibilities: Keep away from fire, high temperatures, and strong oxidizing agents.[1]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its two primary functional groups: the aromatic amine and the methyl ester. Understanding the potential degradation pathways is essential for developing stable formulations and analytical methods.

Potential Degradation Pathways

Forced degradation studies on structurally similar compounds, such as benzocaine and other aminobenzoate esters, reveal common degradation pathways that are likely applicable to this compound.

-

Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis. This is a primary degradation pathway for benzoate esters. Acid-catalyzed hydrolysis yields 4-amino-3,5-dimethylbenzoic acid and methanol. Base-catalyzed hydrolysis results in the corresponding carboxylate salt and methanol.

-

Oxidation: The aromatic amino group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored degradation products.

-

Photodegradation: Exposure to UV light can promote both oxidative degradation of the amino group and hydrolysis of the ester. Aromatic amines are known to be sensitive to light.

Below is a logical workflow for assessing the stability of this compound.

Caption: Workflow for Stability Assessment.

Experimental Protocols for Stability Assessment

The following are representative protocols for conducting forced degradation studies to evaluate the stability of this compound.

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for stability-indicating assays.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 230-310 nm for aminobenzoates).

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.

4.2.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

4.2.2. Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature above the recommended storage temperature (e.g., 60°C or 80°C) for a defined period (e.g., 48 hours). Also, subject the stock solution to the same thermal stress.

-

Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.

4.2.3. Analysis of Stressed Samples

-

At appropriate time points, withdraw samples from each stress condition.

-

If necessary, dilute the samples to a suitable concentration with the mobile phase.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of 2-8°C in a dark, dry environment. Its stability is primarily influenced by its susceptibility to hydrolysis and oxidation, common degradation pathways for benzoate esters and aromatic amines, respectively. The provided experimental protocols offer a robust framework for conducting forced degradation studies to further elucidate its stability profile and identify potential degradation products. Adherence to the recommended storage and handling guidelines is essential to ensure the quality and integrity of this compound for research and development applications.

References

An In-depth Technical Guide to the Safety of Methyl 4-amino-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for Methyl 4-amino-3,5-dimethylbenzoate (CAS No. 3095-48-5), an organic intermediate utilized in various synthetic applications, including pharmaceutical development.[1] The following sections detail the compound's physical and chemical properties, hazard classifications, handling procedures, and emergency protocols, compiled from Safety Data Sheets (SDS) and chemical databases.

Core Safety Data

This compound is a solid at room temperature.[2][3] Proper storage is crucial to maintain its integrity; it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 3095-48-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| Appearance | Solid, powder | [2][3] |

| Melting Point | 106-107°C | [1][3][5] |

| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [1][3][5] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1][3][5] |

| Purity | 97% | [8] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is "Warning".[2] The GHS pictograms and hazard statements are summarized in the table below.

| GHS Pictogram | Hazard Class | Hazard Statement |

| GHS07 | Acute toxicity, oral | H302: Harmful if swallowed |

| GHS07 | Skin corrosion/irritation | H315: Causes skin irritation |

| GHS07 | Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| GHS07 | Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Source:[2]

Experimental Protocols

General Protocol for In Vitro Skin Irritation Assessment

Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Methodology:

-

Model Preparation: Reconstituted human epidermis tissue models are cultured to form a stratified, differentiated epidermis.

-

Chemical Exposure: A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.

-

Post-Exposure Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined by a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then extracted and quantified spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the test chemical-treated tissues is calculated relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%).

Visualizing Safety Procedures and Hazards

To better illustrate the safety-related workflows and logical relationships, the following diagrams have been generated using Graphviz.

Caption: A workflow for responding to a chemical spill.

Caption: Relationship between hazards and personal protective equipment.

Safe Handling and Storage

When handling this compound, it is imperative to avoid contact with skin and eyes, and to prevent inhalation of dust, mists, or vapors.[1] Work should be conducted in a well-ventilated area.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. If dust is generated, a respirator may be necessary.

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.

Fire-Fighting and Accidental Release Measures